8-Fluoroquinoline-7-boronic acid

Description

Properties

IUPAC Name |

(8-fluoroquinolin-7-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BFNO2/c11-8-7(10(13)14)4-3-6-2-1-5-12-9(6)8/h1-5,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYVBZWJQHLQPII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C2=C(C=CC=N2)C=C1)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675123 | |

| Record name | (8-Fluoroquinolin-7-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-71-4 | |

| Record name | B-(8-Fluoro-7-quinolinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (8-Fluoroquinolin-7-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Fluoroquinoline-7-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Fluoroquinoline-7-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, experimental applications, and significance of 8-Fluoroquinoline-7-boronic acid as a key building block in modern medicinal chemistry and drug discovery.

Core Chemical Properties

This compound is a heterocyclic organic compound valued for its utility in synthetic chemistry. The presence of the fluoroquinoline scaffold, a privileged structure in drug discovery, combined with the versatile reactivity of the boronic acid moiety, makes it a significant reagent for constructing complex molecular architectures.

Physicochemical Data

The fundamental properties of this compound are summarized below. Note that some values are predicted based on computational models due to limited experimental data in publicly available literature.

| Property | Value | Source(s) |

| CAS Number | 1217500-71-4 | [1] |

| Molecular Formula | C₉H₇BFNO₂ | [1][2] |

| Molecular Weight | 190.97 g/mol (often cited as 191.0 g/mol ) | [1][3] |

| Appearance | Solid (often white, beige, or pale yellow) | [4] |

| Melting Point | 72 - 74 °C / 161.6 - 165.2 °F | [4] |

| Boiling Point | 267 °C / 512.6 °F @ 752 mmHg | [4] |

| pKa | Predicted: 6.71 - 7.16 | [5][6] |

| Solubility | No specific data available; generally, boronic acids have limited solubility in water and better solubility in organic solvents. | [7][8] |

| Storage | Keep in a dry, cool, and well-ventilated place. Keep container tightly closed and protect from light. | [4] |

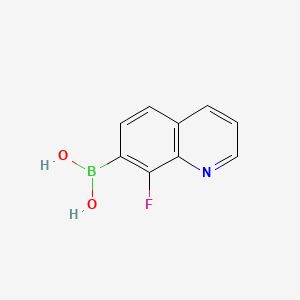

Structural Information

The structure of this compound features a quinoline ring system substituted with a fluorine atom at position 8 and a boronic acid group at position 7.

Caption: 2D structure of this compound.

Reactivity and Applications in Drug Discovery

Boronic acids are exceptionally versatile reagents in organic synthesis, primarily due to their participation in palladium-catalyzed cross-coupling reactions.[9] Their stability, low toxicity, and the ease of preparation make them ideal building blocks in drug development.[10][11] The boronic acid functional group serves as a precursor for generating carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules.[9]

The Suzuki-Miyaura Coupling Reaction

The most prominent application of this compound is in the Suzuki-Miyaura coupling reaction.[12][13] This reaction forges a new carbon-carbon bond between the quinoline core (at position 7) and various aryl, heteroaryl, or vinyl halides/triflates. This capability is crucial for generating libraries of novel compounds for high-throughput screening in drug discovery programs.[9] The fluorine atom at position 8 can enhance key pharmaceutical properties such as metabolic stability and binding affinity.[9]

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (R-X) to form a palladium(II) complex.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step requires activation of the boronic acid with a base.[10]

-

Reductive Elimination: The two organic fragments couple, forming the new C-C bond and regenerating the palladium(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

While specific protocols for this compound are proprietary or found within specific patent literature, general methodologies for the synthesis of aryl boronic acids and their use in Suzuki-Miyaura coupling are well-established.

General Synthesis of Aryl Boronic Acids

A common method for synthesizing aryl boronic acids involves the reaction of an organometallic intermediate (derived from an aryl halide) with a borate ester, followed by acidic hydrolysis.[11]

Caption: General workflow for the synthesis of aryl boronic acids.

Methodology:

-

Formation of Organometallic Reagent: The starting aryl halide (e.g., 7-bromo-8-fluoroquinoline) is dissolved in an anhydrous ether solvent (like THF or diethyl ether) under an inert atmosphere (e.g., Argon or Nitrogen).

-

The solution is cooled (typically to -78 °C for organolithium formation or 0 °C for Grignard).

-

A strong base like n-butyllithium (for lithium-halogen exchange) or magnesium turnings (for Grignard reagent formation) is added slowly.[11] The reaction is stirred until the formation of the organometallic species is complete.

-

Reaction with Borate Ester: A trialkyl borate, such as trimethyl borate, is added dropwise at low temperature.[5]

-

The reaction mixture is allowed to warm slowly to room temperature and stirred for several hours.

-

Hydrolysis: The reaction is quenched by the slow addition of an aqueous acid (e.g., 1M HCl).

-

Workup and Purification: The product is extracted into an organic solvent. The organic layers are combined, washed, dried, and concentrated. The crude product is then purified, typically by recrystallization or column chromatography, to yield the final aryl boronic acid.

General Protocol for Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 - 1.5 equivalents)

-

Aryl or vinyl halide/triflate (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a ligand) (0.01 - 0.05 equivalents)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)

-

Solvent system (e.g., Toluene/Water, Dioxane/Water, DMF)

Methodology:

-

Reaction Setup: To a reaction vessel, add the aryl halide, this compound, the base, and the palladium catalyst/ligand.

-

The vessel is sealed and purged with an inert gas (Argon or Nitrogen).

-

Solvent Addition: Degassed solvent(s) are added via syringe.

-

Reaction Conditions: The mixture is heated (typically between 80-120 °C) with vigorous stirring. The reaction progress is monitored by a suitable technique (e.g., TLC or LC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).

-

The layers are separated, and the aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford the desired coupled product.

Safety and Handling

This compound and related compounds require careful handling in a laboratory setting.

-

Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[14] It can be harmful if swallowed, in contact with skin, or if inhaled.[15] Some safety data sheets also indicate it is very toxic to aquatic life with long-lasting effects.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[14] All handling should be performed in a well-ventilated area or under a chemical fume hood.[4]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.[15]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[14]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[15]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[4] Boronic acids can be unstable and may dehydrate to form cyclic boroxine trimers, which can complicate reaction stoichiometry.[16]

References

- 1. store.p212121.com [store.p212121.com]

- 2. PubChemLite - this compound (C9H7BFNO2) [pubchemlite.lcsb.uni.lu]

- 3. chemscene.com [chemscene.com]

- 4. mmbio.byu.edu [mmbio.byu.edu]

- 5. lookchem.com [lookchem.com]

- 6. 5-FLUOROQUINOLIN-8-YLBORONIC ACID | 1072951-45-1 [m.chemicalbook.com]

- 7. toku-e.com [toku-e.com]

- 8. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. aksci.com [aksci.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 8-Fluoroquinoline-7-boronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of proposed synthetic routes for 8-fluoroquinoline-7-boronic acid, a valuable building block in medicinal chemistry and materials science. Due to the absence of a directly published synthesis protocol for this specific compound, this document outlines plausible and robust synthetic strategies based on established and widely-used methodologies in organic chemistry. Detailed experimental protocols for the synthesis of a key precursor, 7-bromo-8-fluoroquinoline, and its subsequent conversion to the target boronic acid via two distinct and effective methods—lithium-halogen exchange and Miyaura borylation—are presented. Quantitative data is summarized in tabular format for clarity, and logical workflows are illustrated using Graphviz diagrams. This guide is intended to serve as a practical resource for researchers and professionals engaged in the synthesis of novel quinoline derivatives.

Introduction

Quinoline boronic acids are versatile intermediates in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The introduction of a fluorine atom at the 8-position of the quinoline scaffold can significantly modulate the physicochemical and biological properties of resulting molecules, including their metabolic stability, lipophilicity, and binding affinity to protein targets. This compound is therefore a highly desirable, yet not readily accessible, building block for the development of new pharmaceuticals and functional materials.

This guide details proposed synthetic pathways to address the current lack of a published, step-by-step procedure for the synthesis of this compound. The proposed routes are founded on well-documented and reliable chemical transformations, ensuring a high probability of success for the experienced synthetic chemist.

Proposed Synthetic Pathways

The synthesis of this compound can be logically divided into two key stages:

-

Synthesis of a 7-halo-8-fluoroquinoline precursor: This guide focuses on the preparation of 7-bromo-8-fluoroquinoline, a commercially available but often high-cost intermediate. A plausible synthesis from more accessible starting materials is presented.

-

Conversion of the halo-quinoline to the boronic acid: Two powerful and complementary methods are detailed for this transformation.

The overall proposed synthetic strategy is depicted in the workflow diagram below.

An In-Depth Technical Guide to 8-Fluoroquinoline-7-boronic acid (CAS Number: 1217500-71-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-fluoroquinoline-7-boronic acid, a key building block in medicinal chemistry. This document consolidates available data on its physicochemical properties, safety information, synthesis, and applications, with a focus on its role in the development of novel therapeutic agents.

Physicochemical Properties

This compound is a fluorinated quinoline derivative containing a boronic acid functional group. This unique combination of moieties makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.

| Property | Value | Source |

| CAS Number | 1217500-71-4 | [1][2] |

| Molecular Formula | C₉H₇BFNO₂ | [3][4][5] |

| Molecular Weight | 190.97 g/mol | [4] |

| Appearance | No data available | |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | No data available | |

| Storage Conditions | Storage at -4°C (1-2 weeks), longer storage period at -20°C (1-2 years) | [6] |

Safety and Handling

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear protective glasses, chemical-resistant gloves, and a lab coat.[6]

-

Handling: Avoid contact with skin and eyes.[6][7] Do not breathe dust.[7] Handle in a well-ventilated area or under a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.[6]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[6]

Known Hazards of Similar Compounds:

-

Quinoline Boronic Acids: May be harmful if swallowed, cause skin irritation, and serious eye irritation.[7]

-

General Boronic Acids: May cause respiratory irritation.[7]

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, the synthesis of aryl boronic acids is a well-established field in organic chemistry. Common methods for the synthesis of similar compounds are outlined below. These general procedures can serve as a starting point for the development of a specific synthesis protocol for this compound.

General Synthetic Strategies for Aryl Boronic Acids:

-

Lithiation/Grignard Formation followed by Borylation: This is a classic and widely used method. It involves the reaction of an aryl halide (e.g., 7-bromo-8-fluoroquinoline) with an organolithium reagent (like n-butyllithium) or magnesium metal to form an organometallic intermediate. This intermediate is then quenched with a trialkyl borate ester (e.g., trimethyl borate or triisopropyl borate) followed by acidic workup to yield the boronic acid.

-

Palladium-Catalyzed Borylation (Miyaura Borylation): This method involves the cross-coupling of an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. The resulting boronate ester can then be hydrolyzed to the boronic acid.

Below is a generalized workflow for the synthesis of an aryl boronic acid, which could be adapted for this compound.

Figure 1. Generalized workflow for the synthesis of aryl boronic acids.

Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry, primarily utilized in the Suzuki-Miyaura cross-coupling reaction to synthesize more complex molecules with potential therapeutic applications.[8][9] The fluoroquinolone scaffold is a well-known pharmacophore present in many antibacterial drugs, and recent research has also highlighted its potential as an anticancer agent.[10][11][12]

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (like this compound) with an organic halide or triflate. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of biaryl and heteroaryl compounds.

General Experimental Protocol for Suzuki-Miyaura Coupling:

A general procedure for the Suzuki-Miyaura coupling of a halo-heterocycle with a boronic acid is as follows:

-

Reaction Setup: In an inert atmosphere (e.g., under argon or nitrogen), a reaction vessel is charged with the aryl halide (1.0 equivalent), this compound (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

-

Solvent Addition: A degassed solvent or solvent mixture (e.g., dioxane/water, toluene, DMF) is added.

-

Reaction Conditions: The reaction mixture is heated (typically between 80-120 °C) and stirred until the starting materials are consumed, as monitored by techniques like TLC or LC-MS.

-

Work-up: Upon completion, the reaction is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.

-

Purification: The crude product is purified using techniques such as column chromatography to yield the desired coupled product.

Figure 2. Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Potential Therapeutic Applications

Derivatives of fluoroquinolones have been extensively studied for their biological activities. The incorporation of a fluorine atom can enhance metabolic stability and binding affinity of drug candidates.

-

Antibacterial Activity: Fluoroquinolones are a well-established class of antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[13][14] Modifications at the C-7 and C-8 positions of the quinoline ring can significantly influence the antibacterial spectrum and potency.[13] It is plausible that derivatives of this compound could exhibit antibacterial properties.

-

Anticancer Activity: Several studies have demonstrated the potential of fluoroquinolone derivatives as anticancer agents.[10][11][12] The proposed mechanism of action often involves the inhibition of human topoisomerase II, similar to some established chemotherapeutic drugs.[10] The structural modifications at the C-7 position of the quinolone ring are crucial for this activity. Therefore, this compound serves as a key starting material for the synthesis of novel compounds with potential antiproliferative effects.

While no specific biological data for derivatives of this compound have been found in the reviewed literature, the known activities of related compounds suggest that this is a promising area for further research.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the involvement of this compound or its immediate derivatives in specific signaling pathways. However, based on the known mechanisms of action of fluoroquinolones, potential downstream effects can be hypothesized.

For instance, in cancer cells, the inhibition of topoisomerase II by fluoroquinolone derivatives leads to DNA damage, which can trigger cell cycle arrest and apoptosis. This would involve the activation of DNA damage response pathways, potentially involving proteins such as ATM, ATR, and p53.

Figure 3. Hypothesized signaling pathway for anticancer activity.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex molecular architectures. While specific experimental data for this compound are limited in the public domain, the known biological activities of the fluoroquinolone scaffold highlight the potential of its derivatives as both antibacterial and anticancer agents. Further research into the synthesis, reactivity, and biological evaluation of compounds derived from this compound is warranted to fully explore its potential in drug discovery and development.

References

- 1. store.p212121.com [store.p212121.com]

- 2. This compound | 1217500-71-4 [amp.chemicalbook.com]

- 3. PubChemLite - this compound (C9H7BFNO2) [pubchemlite.lcsb.uni.lu]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 1217500-71-4 ,Reagent Company ,Suppliers,Buyers,MSDS - Chemical Cloud Database [chemcd.com]

- 6. asianpubs.org [asianpubs.org]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. Yoneda Labs [yonedalabs.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. news-medical.net [news-medical.net]

- 12. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 8-Fluoroquinoline-7-boronic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Fluoroquinoline-7-boronic acid, a key building block in medicinal chemistry and materials science. This document details its physicochemical properties, provides insights into its synthesis and common applications, and discusses the biological significance of the broader fluoroquinolone class of compounds to which it belongs.

Core Physicochemical Properties

This compound is a stable, solid compound with the chemical formula C₉H₇BFNO₂.[1] A summary of its key quantitative data is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 190.97 g/mol | [2] |

| Monoisotopic Mass | 191.05539 Da | [1] |

| Chemical Formula | C₉H₇BFNO₂ | [1][2] |

| CAS Number | 1217500-71-4 | |

| InChI Key | UYVBZWJQHLQPII-UHFFFAOYSA-N | [1] |

Table 1: Physicochemical Properties of this compound

Synthesis and Chemical Applications

Key Application: Suzuki-Miyaura Cross-Coupling Reactions

This compound is primarily utilized as a reactant in Suzuki-Miyaura cross-coupling reactions. This powerful palladium-catalyzed carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, enabling the construction of complex molecules from readily available building blocks.[4][5] In this context, the boronic acid functional group of this compound allows for its coupling with a wide range of organic halides or triflates.

A general experimental workflow for a Suzuki-Miyaura coupling reaction is depicted in the following diagram:

A typical experimental protocol for a Suzuki-Miyaura coupling reaction involving an aryl boronic acid is as follows:

Materials:

-

Aryl halide (1.0 eq)

-

This compound (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq)

-

Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

Procedure:

-

To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, and the base.

-

Add the anhydrous solvent and degas the mixture by bubbling with the inert gas for 10-15 minutes.

-

Add the palladium catalyst to the reaction mixture.

-

Heat the reaction to the desired temperature (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with water and extract the product with an appropriate organic solvent.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[6][7]

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Biological Significance of the Fluoroquinolone Scaffold

This compound belongs to the fluoroquinolone class of compounds, which are renowned for their broad-spectrum antibacterial activity.[8] The core mechanism of action for many fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[9]

While specific biological activity data for this compound is not extensively documented, the fluoroquinolone scaffold is a subject of intense research in drug discovery. Modifications to the core structure have led to the development of potent antibacterial and, more recently, anticancer agents.

Antibacterial Activity of Fluoroquinolone Derivatives

The antibacterial efficacy of fluoroquinolones is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[10][11] The table below presents representative MIC values for ciprofloxacin, a widely used fluoroquinolone, against common bacterial pathogens.

| Bacterial Strain | Ciprofloxacin MIC (μg/mL) |

| Staphylococcus aureus | 0.25 - 2 |

| Escherichia coli | 0.008 - 0.5 |

| Klebsiella pneumoniae | 0.015 - 1 |

| Pseudomonas aeruginosa | 0.12 - 4 |

Table 2: Representative Minimum Inhibitory Concentration (MIC) values for Ciprofloxacin. (Note: These are general ranges, and specific values can vary depending on the bacterial strain and testing conditions.)

Anticancer Potential of Fluoroquinolone Derivatives

Recent research has explored the potential of fluoroquinolone derivatives as anticancer agents. The proposed mechanism of action often involves the inhibition of human topoisomerase II, an enzyme critical for cell division. The cytotoxic effects of these compounds are typically evaluated using the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a drug that is required for 50% inhibition in vitro.

The following table summarizes the IC₅₀ values for some recently developed fluoroquinolone derivatives against various cancer cell lines. It is important to note that these are not derivatives of this compound itself, but they illustrate the therapeutic potential of the broader fluoroquinolone class.

| Compound Type | Cancer Cell Line | IC₅₀ (µM) |

| Ciprofloxacin-Thiadiazole Hybrid | Human Hepatocellular Carcinoma (Huh-7) | 25.75 |

| Norfloxacin Derivative | Prostate Cancer (PC3) | 2.33 |

| Norfloxacin Derivative | Breast Cancer (MCF-7) | 2.27 |

Table 3: Anticancer Activity of Selected Fluoroquinolone Derivatives.

The general signaling pathway for topoisomerase II inhibition leading to apoptosis is illustrated below.

Conclusion

This compound is a valuable synthetic intermediate, particularly for the construction of complex organic molecules via Suzuki-Miyaura cross-coupling. Its fluoroquinolone core suggests potential for biological activity, a characteristic that is well-established for this class of compounds. Further research into the synthesis of novel derivatives of this compound and the evaluation of their biological properties could yield promising candidates for new therapeutic agents. This guide serves as a foundational resource for researchers and professionals working with this versatile chemical entity.

References

- 1. PubChemLite - this compound (C9H7BFNO2) [pubchemlite.lcsb.uni.lu]

- 2. chemscene.com [chemscene.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. scispace.com [scispace.com]

- 8. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. idexx.dk [idexx.dk]

An In-depth Technical Guide to 8-Fluoroquinoline-7-boronic acid: Structural Information and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural information available for 8-Fluoroquinoline-7-boronic acid, a key building block in medicinal chemistry and materials science. This document collates known data, outlines general experimental protocols for its synthesis and characterization, and presents logical workflows for its scientific investigation.

Core Structural and Physical Data

While specific experimental data for this compound is not extensively published, the following table summarizes its fundamental properties based on available database information and predicted values.

| Property | Data |

| Molecular Formula | C₉H₇BFNO₂ |

| Molecular Weight | 190.97 g/mol |

| CAS Number | 1217500-71-4 |

| Appearance | Predicted to be a white to off-white solid |

| Purity | Typically available at ≥98% |

| Storage Conditions | Sealed in a dry environment at 2-8°C |

Predicted Mass Spectrometry Data

The following table outlines the predicted m/z values for various adducts of this compound, which are crucial for its identification via mass spectrometry.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 192.06267 |

| [M+Na]⁺ | 214.04461 |

| [M-H]⁻ | 190.04811 |

| [M+NH₄]⁺ | 209.08921 |

| [M+K]⁺ | 230.01855 |

| [M+H-H₂O]⁺ | 174.05265 |

| [M+HCOO]⁻ | 236.05359 |

| [M+CH₃COO]⁻ | 250.06924 |

| [M+Na-2H]⁻ | 212.03006 |

| [M]⁺ | 191.05484 |

| [M]⁻ | 191.05594 |

General Experimental Protocols

Due to the lack of a specific published synthesis protocol for this compound, a generalized method for the preparation of analogous quinoline boronic acids is described below. This protocol is based on common synthetic strategies for arylboronic acids.

Synthesis of Quinoline-7-boronic Acids via Lithiation and Borylation

This method involves the lithiation of a halogenated quinoline precursor followed by quenching with a borate ester and subsequent hydrolysis.

Materials:

-

7-Bromo-8-fluoroquinoline (or other suitable halogenated precursor)

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 7-bromo-8-fluoroquinoline in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of n-BuLi in hexanes dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

Add triisopropyl borate dropwise to the reaction mixture at -78 °C.

-

Allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M HCl.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Visualizing Synthesis and Characterization Workflows

The following diagrams, generated using the DOT language, illustrate a plausible synthesis pathway and a general workflow for the structural characterization of this compound.

Caption: Plausible synthesis pathway for this compound.

Caption: General workflow for structural characterization.

Expected Spectral Characteristics

Based on the known spectral data of analogous quinoline and arylboronic acid compounds, the following characteristics can be anticipated for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Aromatic protons on the quinoline ring are expected to appear in the region of 7.0-9.0 ppm. The protons of the B(OH)₂ group may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

-

¹³C NMR: Aromatic carbons will resonate in the downfield region, typically between 110-160 ppm. The carbon attached to the boron atom will have a characteristic chemical shift.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift influenced by the electronic environment of the quinoline ring.

-

¹¹B NMR: The boron atom in the boronic acid group is expected to show a signal in the range of 28-34 ppm for the trigonal planar sp² hybridized state.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.

-

C-H stretch (aromatic): Peaks typically appear above 3000 cm⁻¹.[2]

-

C=C and C=N stretch (aromatic): Multiple bands in the 1400-1600 cm⁻¹ region.[2]

-

B-O stretch: A strong band is expected around 1350 cm⁻¹.

-

C-F stretch: A strong absorption band in the 1000-1100 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization (EI) or electrospray ionization (ESI) techniques can be used. The fragmentation pattern of fluoroquinolone derivatives often involves the loss of side chains and cleavage of the quinoline ring system. The predicted m/z values in the table above can serve as a guide for identifying the molecular ion and common adducts.[3][4]

Reactivity and Applications

Arylboronic acids are versatile reagents in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. The boronic acid moiety can also engage in reversible esterification with diols, a property exploited in the design of sensors and self-healing materials. The quinoline core is a common scaffold in pharmaceuticals, and the fluorine substituent can enhance metabolic stability and binding affinity. Therefore, this compound is a valuable intermediate for the synthesis of novel drug candidates and functional materials.

Conclusion

This technical guide provides a foundational understanding of the structural aspects of this compound for researchers and professionals in the chemical and pharmaceutical sciences. While specific experimental data for this compound is limited in the public domain, this document offers a comprehensive overview based on available information and established principles for analogous compounds. The provided general protocols and workflows serve as a practical starting point for the synthesis and characterization of this and similar molecules.

References

- 1. PubChemLite - this compound (C9H7BFNO2) [pubchemlite.lcsb.uni.lu]

- 2. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]

- 3. researchgate.net [researchgate.net]

- 4. Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 8-Fluoroquinoline-7-boronic acid in Organic Solvents: A Technical Guide

For Immediate Release

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is the maximum concentration of the solute that can be dissolved in the solvent at a specific temperature and pressure to form a saturated solution. For a compound like 8-Fluoroquinoline-7-boronic acid, its solubility in organic solvents is governed by several factors:

-

"Like Dissolves Like" Principle: Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. The polarity of this compound, influenced by its fluorine, nitrogen, and boronic acid functional groups, will dictate its affinity for various organic solvents.

-

Hydrogen Bonding: The boronic acid group can act as both a hydrogen bond donor and acceptor, potentially enhancing solubility in protic solvents (e.g., alcohols) and polar a-protic solvents that can accept hydrogen bonds (e.g., DMSO, DMF).

-

Crystal Lattice Energy: The strength of the intermolecular forces in the solid crystal of this compound must be overcome by the solute-solvent interactions for dissolution to occur.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in a range of common organic solvents has not been published. However, the experimental protocols detailed in this guide can be employed to generate this crucial data. The following table is a template for presenting such data once determined.

| Organic Solvent | Chemical Class | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method Used |

| e.g., Methanol | Alcohol (Protic) | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |

| e.g., Dichloromethane | Chlorinated | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |

| e.g., Acetone | Ketone | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |

| e.g., Ethyl Acetate | Ester | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |

| e.g., Toluene | Aromatic Hydrocarbon | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |

| e.g., Dimethyl Sulfoxide | Sulfoxide (Aprotic) | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |

| e.g., N,N-Dimethylformamide | Amide (Aprotic) | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |

Experimental Protocols for Solubility Determination

Several well-established methods can be used to determine the solubility of this compound. The choice of method may depend on the required throughput, accuracy, and the amount of compound available.

Shake-Flask Method for Thermodynamic Solubility

This is a widely accepted method for determining the equilibrium (thermodynamic) solubility of a compound.[1][2]

Materials and Equipment:

-

This compound

-

High-purity organic solvents

-

Vials with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled incubator or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Quantification instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial and place it in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours.[3] It is advisable to periodically check for equilibrium by analyzing samples at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved compound remains constant.

-

Once equilibrium is reached, allow the vial to stand to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid particles. Adsorption of the compound to the filter material should be considered and evaluated.[4]

-

Quantify the concentration of this compound in the filtrate using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy.[3][4]

-

The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Kinetic Solubility Assays

Kinetic solubility measurements are often used in early drug discovery for high-throughput screening as they are faster than thermodynamic methods.[5][6] These methods typically involve dissolving the compound in a co-solvent like DMSO and then diluting it into the aqueous or organic solvent of interest.

Nephelometric Assay: This method measures the light scattering caused by precipitated particles.[5][7]

Materials and Equipment:

-

This compound stock solution in DMSO

-

Organic solvents

-

Microtiter plates

-

Nephelometer (plate reader with light scattering detection)

Procedure:

-

Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.

-

Add the organic solvent to each well to achieve the desired final compound concentrations.

-

Mix and incubate the plate for a set period (e.g., 2 hours) at a controlled temperature.[5]

-

Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate and that the solubility limit has been exceeded.[5][7]

Direct UV Assay: This method quantifies the dissolved compound after removing any precipitate by filtration.[5]

Materials and Equipment:

-

This compound stock solution in DMSO

-

Organic solvents

-

Microtiter filter plates

-

UV-compatible collection plates

-

UV-Vis spectrophotometer (plate reader)

Procedure:

-

Prepare solutions of the compound in the organic solvent in a microtiter plate, similar to the nephelometric assay.

-

After incubation, filter the solutions through the filter plate to remove any undissolved precipitate.

-

Measure the UV absorbance of the filtrate in the collection plate at the wavelength of maximum absorbance for this compound.

-

Calculate the concentration of the dissolved compound based on a pre-established calibration curve.

Dynamic (Synthetic) Method

The dynamic method involves monitoring the dissolution of a solid in a liquid upon controlled heating.[8][9]

Materials and Equipment:

-

This compound

-

High-purity organic solvents

-

Jacketed glass vessel

-

Analytical balance

-

Magnetic stirrer and stir bar

-

Calibrated temperature probe

-

Luminance probe or a system to monitor turbidity

-

Heating/cooling circulator

Procedure:

-

Prepare a sample of known composition by accurately weighing the this compound and the organic solvent into the jacketed glass vessel.

-

Heat the sample at a slow, constant rate (e.g., 0.1 K/min) while stirring vigorously.

-

Continuously monitor the turbidity of the sample. The temperature at which the last solid particles dissolve, resulting in a clear solution, is the equilibrium solubility temperature for that specific composition.[8]

-

Repeat the procedure for a range of compositions to construct a solubility curve (mole fraction vs. temperature).

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the key experimental protocols for determining solubility.

Caption: Workflow for the Shake-Flask Method.

Caption: Workflow for Kinetic Solubility Assays.

This technical guide provides a foundational understanding and practical methodologies for determining the solubility of this compound in organic solvents. By applying these protocols, researchers can generate the necessary data to advance their research and development activities.

References

- 1. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

Stability and Storage of 8-Fluoroquinoline-7-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 8-Fluoroquinoline-7-boronic acid. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide synthesizes information from safety data sheets (SDS) of structurally similar compounds, general knowledge of arylboronic acid chemistry, and established best practices for handling and storage.

Executive Summary

This compound is an organoboron compound that, like other arylboronic acids, is relatively stable under optimal conditions but susceptible to degradation through pathways such as protodeboronation. Proper storage is crucial to maintain its integrity and ensure the reliability of experimental results. Key recommendations include storage in a cool, dry, dark environment under an inert atmosphere. This guide outlines the factors influencing stability, recommended storage protocols, and general methodologies for assessing the stability of this and similar compounds.

Chemical Properties and Inherent Stability

This compound possesses a quinoline ring system, which imparts specific electronic properties, and a boronic acid functional group that is key to its reactivity but also a primary site of potential degradation. Arylboronic acids are generally solids with high melting points and are known to be relatively stable to air and moisture compared to many other organometallic reagents.[1] However, they are prone to degradation under certain conditions.

The primary degradation pathway for arylboronic acids is protodeboronation , where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[2] This process can be influenced by several factors, most notably pH.

Influence of pH

The pH of an aqueous solution plays a critical role in the stability of arylboronic acids. The boronic acid functional group exists in equilibrium between a neutral, trigonal planar form (ArB(OH)₂) and an anionic, tetrahedral boronate form ([ArB(OH)₃]⁻).[2]

-

Acidic to Neutral pH: The trigonal form is predominant.

-

Basic pH (above the pKa, typically ~9): The equilibrium shifts towards the tetrahedral boronate species.[2]

Protodeboronation can be accelerated under both acidic and, more commonly, basic conditions.[2] The rate of this degradation is highly dependent on the specific electronic properties of the aryl group.[2]

Recommended Storage and Handling Conditions

To ensure the long-term stability of this compound, the following storage and handling conditions are recommended, based on information for analogous compounds and general chemical principles.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C or refrigerated.[3][4] | Reduces the rate of potential degradation reactions. |

| Atmosphere | Store under an inert gas (e.g., Argon).[3][5][6] | Minimizes exposure to atmospheric oxygen and moisture, which can promote degradation. |

| Moisture | Keep in a dry environment. Use of desiccants is advisable. | Boronic acids can be hygroscopic or moisture-sensitive, and water can participate in degradation pathways.[5][6] |

| Light | Protect from light. Store in an opaque container. | To prevent potential photolytic degradation. |

| Container | Tightly sealed, appropriate container (e.g., lined metal can, plastic pail).[3][4][5][6] | Prevents contamination and exposure to the atmosphere. |

Handling:

-

Handle in accordance with good industrial hygiene and safety practices.[7]

-

Avoid contact with skin and eyes.[4]

-

Do not breathe dust.[4]

-

Wash hands thoroughly after handling.[8]

-

Use only in a well-ventilated area.[4]

Experimental Protocols for Stability Assessment

While specific stability-indicating assays for this compound are not publicly available, the following are general experimental protocols that can be adapted to assess its stability.

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation products and understanding degradation pathways.[9] These studies are typically performed as part of the development of stability-indicating analytical methods.

Typical Stress Conditions:

| Condition | Typical Parameters | Purpose |

| Acid Hydrolysis | 0.1 M - 1 M HCl at room temperature or elevated (50-70°C).[9][10] | To assess stability in acidic conditions. |

| Base Hydrolysis | 0.1 M - 1 M NaOH at room temperature or elevated (50-70°C).[9][10] | To assess stability in basic conditions. |

| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂) at room temperature. | To evaluate susceptibility to oxidation. |

| Thermal Degradation | Dry heat (e.g., 60-80°C). | To determine the effect of temperature on stability. |

| Photostability | Exposure to a combination of UV and visible light as per ICH Q1B guidelines. | To assess light sensitivity. |

Analytical Methods for Stability Assessment

High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the most common technique for separating and quantifying the parent compound and its degradation products.

-

Column: A reversed-phase column (e.g., C18) is often suitable.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., with formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

-

Detection: UV detection is appropriate for quinoline-containing compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H, ¹³C, ¹⁹F, and ¹¹B NMR, can be used to identify the structure of degradation products. ¹¹B NMR is especially useful for observing changes in the boron environment.

Visualizing Workflows and Pathways

The following diagrams illustrate a general workflow for a forced degradation study and the primary degradation pathway for arylboronic acids.

Conclusion

While specific stability data for this compound is not extensively documented, a comprehensive understanding of the stability of the arylboronic acid class of compounds allows for the establishment of robust storage and handling procedures. By adhering to the recommendations outlined in this guide—namely, storage in a cool, dry, dark, and inert environment—researchers and drug development professionals can significantly mitigate the risk of degradation and ensure the quality and reliability of this important chemical intermediate. For critical applications, it is recommended to perform in-house stability assessments using the general protocols described herein.

References

- 1. pharmtech.com [pharmtech.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. store.p212121.com [store.p212121.com]

- 4. waters.com [waters.com]

- 5. PubChemLite - this compound (C9H7BFNO2) [pubchemlite.lcsb.uni.lu]

- 6. mdpi.com [mdpi.com]

- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. edepot.wur.nl [edepot.wur.nl]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

In-depth Technical Guide: 8-Fluoroquinoline-7-boronic acid

Audience: Researchers, scientists, and drug development professionals.

Foreword

8-Fluoroquinoline-7-boronic acid is a specialized chemical compound of significant interest within contemporary chemical research and pharmaceutical development. Its unique structure, combining a fluoroquinolone core with a boronic acid functional group, presents a compelling scaffold for the design of novel therapeutic agents and chemical probes. Fluoroquinolones are a well-established class of antibiotics, while boronic acids are versatile functional groups known for their ability to form reversible covalent bonds with diols, a characteristic leveraged in various sensing and therapeutic applications. The synergy of these two moieties suggests potential applications in areas such as targeted drug delivery, enzyme inhibition, and the development of advanced diagnostic tools.

This technical guide aims to provide a comprehensive overview of the available nuclear magnetic resonance (NMR) data for this compound, a critical component for its structural elucidation and characterization. However, a thorough and exhaustive search of publicly available scientific databases and literature has revealed a notable absence of experimentally determined and published 1H and 13C NMR data for this specific compound.

While NMR data for structurally related fluoroquinolones and various arylboronic acids are accessible, the specific chemical shifts and coupling constants for this compound have not been reported in the searched scientific literature or chemical supplier databases. The successful synthesis and characterization of this compound would be a valuable contribution to the field, and the subsequent publication of its NMR data would be highly beneficial for the scientific community.

Due to the unavailability of the core quantitative data, this guide will instead provide a foundational understanding of the expected NMR characteristics based on the analysis of its constituent parts and outline the standard experimental protocols for acquiring such data.

Predicted ¹H and ¹³C NMR Spectral Characteristics

The chemical structure of this compound dictates a complex and informative NMR spectrum. The following is a qualitative prediction of the key features expected in the ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to exhibit a series of distinct signals corresponding to the aromatic protons of the quinoline ring system.

-

Quinoline Ring Protons: The protons on the quinoline core will appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns will be influenced by the electron-withdrawing effect of the fluorine atom and the boronic acid group. The proton at position 2 of the quinoline ring is expected to be the most deshielded due to its proximity to the nitrogen atom. The protons on the benzene ring portion of the quinoline will show complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with neighboring protons and potentially with the fluorine atom.

-

Boronic Acid Protons: The acidic protons of the B(OH)₂ group are typically broad and may exchange with residual water in the NMR solvent, often appearing as a broad singlet. Their chemical shift can vary significantly depending on the solvent, concentration, and temperature.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide detailed information about the carbon framework of the molecule.

-

Quinoline Ring Carbons: The nine carbon atoms of the quinoline ring will resonate in the aromatic region of the spectrum, generally between δ 110 and 160 ppm. The carbon atom attached to the fluorine (C8) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), resulting in a doublet. The carbon atom bonded to the boronic acid group (C7) may show a broad signal due to quadrupolar relaxation of the adjacent boron nucleus. Other carbons in the ring will also experience smaller two- and three-bond couplings to fluorine.

-

Carbon-Boron Signal: The carbon atom directly attached to the boron atom (C7) is often difficult to observe due to the quadrupolar nature of the boron atom, which can lead to significant line broadening.

Standard Experimental Protocols for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR data for this compound, the following experimental methodologies are recommended.

Sample Preparation

-

Compound Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

-

Solvent Selection: A suitable deuterated solvent that can dissolve the compound should be chosen. Common choices for boronic acids include DMSO-d₆, Methanol-d₄, or CDCl₃. The choice of solvent can influence the chemical shifts, particularly for the acidic protons of the boronic acid.

-

Concentration: Prepare a solution with a concentration typically in the range of 5-20 mg/mL.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Spectrometer and Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: Typically 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

-

Spectral Width: Typically 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Logical Workflow for Compound Characterization

The process of characterizing a novel compound like this compound follows a logical progression of analytical techniques.

Caption: Workflow for the synthesis and structural elucidation of a novel chemical compound.

Conclusion

While the specific ¹H and ¹³C NMR data for this compound are not currently available in the public domain, this guide provides a framework for understanding the expected spectral features and the standard methodologies for their acquisition. The synthesis and full characterization of this compound would represent a valuable addition to the chemical literature, enabling further research into its potential applications in drug discovery and materials science. Researchers who successfully synthesize this compound are strongly encouraged to publish their findings, including detailed NMR assignments, to facilitate future scientific endeavors.

Commercial Availability and Technical Profile of 8-Fluoroquinoline-7-boronic acid: A Guide for Researchers

For Immediate Release

Shanghai, China – December 28, 2025 – 8-Fluoroquinoline-7-boronic acid, a key building block for pharmaceutical and materials science research, is commercially available from several fine chemical suppliers. This technical guide provides an in-depth overview of its availability, chemical properties, synthesis, and potential applications for researchers, scientists, and drug development professionals.

Commercial Availability

This compound, identified by CAS number 1217500-71-4, can be procured from a number of specialized chemical vendors. The compound is typically offered in research-grade purities. The following table summarizes known suppliers and their offerings.

| Supplier | Product Code | Purity | Available Quantities |

| P212121 | CO-BB-5805 | >98.0% | 250 mg, 1 g[1] |

| CymitQuimica (Fluorochem) | - | - | Inquire |

| Chemenu Inc. | CM205955 | - | Inquire |

| BLD Pharmatech Co., Ltd. | BD215709 | 98% | Inquire |

| AstaTech, Inc. | G65161 | 0.95 | Inquire |

| ChemScene | CS-0113941 | - | Inquire[2] |

Note: Availability and product details are subject to change. Researchers are advised to contact suppliers directly for the most current information.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not extensively published. However, based on its chemical structure and data for related compounds, the following properties can be expected.

| Property | Value | Source |

| CAS Number | 1217500-71-4 | P212121[1] |

| Molecular Formula | C₉H₇BFNO₂ | PubChemLite, P212121[1] |

| Molecular Weight | ~191.0 g/mol | PubChemLite, P212121[1] |

| Appearance | Likely a solid | General knowledge |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol | General knowledge |

Synthesis and Experimental Protocols

Hypothetical Synthesis Workflow

The following diagram illustrates a plausible synthetic pathway starting from a halogenated 8-fluoroquinoline precursor.

References

Applications of Quinoline Boronic Acids in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline boronic acids are a class of heterocyclic organic compounds that have garnered significant attention in medicinal chemistry. The unique structural features of the quinoline scaffold, a bicyclic aromatic system containing a nitrogen atom, combined with the versatile reactivity of the boronic acid moiety, make these compounds valuable building blocks for the synthesis of novel therapeutic agents.[1][2] The boronic acid group, with its empty p-orbital, can form reversible covalent bonds with diols, a key interaction exploited in various biological applications, including enzyme inhibition and sensing.[3][4] This technical guide provides an in-depth overview of the synthesis, therapeutic applications, and experimental protocols related to quinoline boronic acids in medicinal chemistry.

Synthesis of Quinoline Boronic Acids

The synthesis of quinoline boronic acids can be achieved through several methods. A common approach involves the reaction of a haloquinoline with a boron-containing reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst (Miyaura borylation).[5][6] Another versatile method is the lithiation of a bromoquinoline followed by quenching with a trialkyl borate.[7] Furthermore, multicomponent reactions like the Povarov/Doebner reaction offer an efficient route to construct the quinoline core, which can then be functionalized with a boronic acid group.[8][9]

Experimental Protocols

This protocol describes the synthesis of quinoline-3-boronic acid via a lithium-halogen exchange reaction followed by borylation.

Materials:

-

3-Bromoquinoline

-

Anhydrous Tetrahydrofuran (THF)

-

Triisopropyl borate

-

n-Butyllithium (2M solution in hexane)

-

2M Hydrochloric acid (HCl)

-

2M Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

-

Two-necked round-bottomed flask

-

Dropping funnel

-

Nitrogen gas supply

-

Dry ice/acetone bath

Procedure:

-

Under a nitrogen atmosphere, dissolve 3-bromoquinoline (3.00 g, 14.49 mmol) and triisopropyl borate (3.30 mL, 29.06 mmol) in anhydrous THF (100 mL) in a 250 mL two-necked round-bottomed flask.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add a 2M hexane solution of n-butyllithium (14.50 mL, 29.00 mmol) dropwise over 1 hour, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for an additional 2 hours.

-

Remove the cooling bath and allow the reaction to warm to 0 °C.

-

Quench the reaction by the slow addition of 2M HCl solution.

-

Adjust the pH of the aqueous layer to 7 with 2M NaHCO₃ solution.

-

Extract the mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Precipitate the product by adding hexane to yield quinoline-3-boronic acid as a white solid.

This protocol outlines a general procedure for the synthesis of quinoline boronic esters from chloroquinolines.

Materials:

-

Substituted 4-chloroquinoline

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., Potassium acetate - KOAc)

-

Anhydrous 1,4-dioxane

-

Schlenk tube or microwave vial

Procedure:

-

In a Schlenk tube or microwave vial, combine the 4-chloroquinoline (1.0 equiv.), bis(pinacolato)diboron (1.2 equiv.), palladium catalyst (2-5 mol%), and base (2.0 equiv.).

-

Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane to the reaction mixture.

-

Heat the reaction mixture at 80-120 °C for 4-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired quinoline boronic ester.

Therapeutic Applications

Quinoline boronic acids and their derivatives have demonstrated a wide range of biological activities, making them promising candidates for drug development in various therapeutic areas.

Anticancer Activity

Quinoline-based compounds are known to exhibit anticancer properties through various mechanisms, including the inhibition of protein kinases, topoisomerases, and tubulin polymerization.[10][11] The incorporation of a boronic acid moiety can enhance the potency and selectivity of these compounds. For instance, novel pyrazolo[4,3-f]quinoline-based boronic acids have been identified as dual inhibitors of Clyclins-dependent kinase-like (CLK) and Rho-associated coiled-coil containing protein kinase (ROCK), demonstrating potent in vitro anticancer activity against renal cancer and leukemia cell lines.[3] These compounds have been shown to induce cell cycle arrest and suppress the Cyclin D/Rb oncogenic pathway.[12]

| Compound ID | Target | Cell Line | IC50 (nM) | Reference |

| HSD1400 | CLK/ROCK | Caki-1 (Renal Cancer) | 206 | [3] |

| Cabozantinib Analog 27 | c-Met | Leukemia, CNS, Breast Cancer | 19 | [13] |

| Cabozantinib Analog 28 | c-Met | Leukemia, CNS, Breast Cancer | 64 | [13] |

| Imidazo[4,5-c]quinoline 39 | PI3Kα/mTOR | - | 900 (PI3Kα), 1400 (mTOR) | [13] |

This protocol describes a colorimetric assay to assess the cytotoxic effects of quinoline boronic acid derivatives on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., Caki-1, HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

-

Quinoline boronic acid derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 2.5 x 10⁴ cells/mL (90 µL/well) and incubate overnight at 37 °C in a 5% CO₂ incubator.[1]

-

Prepare serial dilutions of the test compounds in culture medium.

-

Add 10 µL of the compound dilutions to the respective wells and incubate for 24-72 hours.[1]

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.[1]

-

Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

-

Measure the absorbance at 492 nm or 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Enzyme Inhibition

The boronic acid group is a key pharmacophore for enzyme inhibition, capable of forming a stable, reversible covalent bond with the catalytic serine or threonine residues in the active site of enzymes.[14] Quinoline derivatives have been shown to inhibit a variety of enzymes, including kinases, acetylcholinesterase (AChE), and carbonic anhydrases (CAs).[15][16] For example, certain substituted quinolines are effective inhibitors of AChE and human carbonic anhydrase I and II isoforms.[14]

| Compound | Target Enzyme | Ki (nM) | Reference |

| Substituted Quinoline 1 | Acetylcholinesterase (AChE) | 5.51 - 155.22 | [14] |

| Substituted Quinoline 2 | Carbonic Anhydrase I (hCA I) | 46.04 - 956.82 | [14] |

| Substituted Quinoline 3 | Carbonic Anhydrase II (hCA II) | 54.95 - 976.93 | [14] |

| HHQ | Dihydroorotate Dehydrogenase | 2.3 | [17] |

This protocol provides a general method for determining the inhibitory activity of quinoline boronic acids against a specific kinase.

Materials:

-

Purified recombinant kinase (e.g., RET, CLK, ROCK)

-

Kinase buffer

-

Biotinylated peptide substrate

-

ATP (at or near the Km concentration for the kinase)

-

Test inhibitor (quinoline boronic acid derivative)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test inhibitor in kinase buffer containing a final DMSO concentration of ≤1%.

-

In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO (for control).

-

Add 2 µL of the diluted kinase enzyme to each well.

-

Prepare a substrate/ATP mixture in kinase buffer.

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

Antiviral Activity

Quinoline derivatives have been explored for their antiviral properties against a range of viruses, including HIV, influenza, and SARS-CoV-2.[12][13][18] The mechanism of action can vary, from inhibiting viral enzymes like HIV integrase to interfering with viral entry into host cells.[18][19] The addition of a boronic acid moiety can enhance these antiviral effects. For instance, boronic acid-modified quindoline derivatives have shown potent anti-influenza A virus (IAV) activities by preventing the entry of the virus into the nucleus and inhibiting viral neuraminidase.[13]

| Compound | Virus | Cell Line | EC50 (µM) | Reference | | :--- | :--- | :--- | :--- | | Quinoline Compound 1 | SARS-CoV-2 | Vero 76 | 1.5 |[12] | | Quinoline Compound 2 | SARS-CoV-2 | Caco-2 | 5.9 |[12] | | Chloroquine (Reference) | SARS-CoV-2 | Vero 76 | 3.1 |[12] | | N-(2-(arylmethylimino) ethyl)-7-chloroquinolin-4-amine 2 | Zika Virus | - | 0.8 |[20] | | Dibucaine Derivative 6 | Enterovirus A71 | - | 1.238 |[20] | | Quinoline-1,2,3-triazole–aniline 11h | HIV-1 subtype B | TZM-bl | 0.01032 |[11] |

Antibacterial Activity

Quinoline-based compounds, particularly fluoroquinolones, are well-established antibacterial agents.[21] Novel quinoline derivatives, including those with boronic acid functionalities, are being investigated to combat the growing threat of antibiotic resistance. These compounds can exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[15]

| Compound Class/ID | Bacterial Strain(s) | MIC (µg/mL) | Reference |

| Sulfonamide-based quinolones | Various Gram-positive and Gram-negative | 0.62 - >100 | [21] |

| Quinolone coupled hybrid 5d | Various Gram-positive and Gram-negative | 0.125 - 8 | [15] |

| 2-sulfoether-4-quinolone 15 | S. aureus, B. cereus | 0.8 (µM) | [22] |

| 6-amino-4-methyl-1H-quinoline-2-one derivatives | B. cereus, Staphylococcus, Pseudomonas, E. coli | 3.12 - 50 | [23] |

Fluorescent Sensors

The ability of boronic acids to bind with diols has been exploited in the development of fluorescent sensors for the detection of biologically important molecules and ions. Quinoline, being a fluorophore, is an excellent scaffold for designing such sensors.[2] Quinoline-based boronic acid sensors have been developed for the detection of metal ions like Fe³⁺ and Cd²⁺.[22][23]

This protocol provides a general procedure for using a quinoline-based fluorescent sensor to detect metal ions.

Materials:

-

Quinoline-based fluorescent sensor

-

Stock solutions of various metal ions

-

Buffer solution (e.g., HEPES or Tris-HCl)

-